molecular formula C20H13Cl2N7O5S3 B2782032 2-(2,4-dichlorophenoxy)-N-(5-((2-((5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 389072-51-9

2-(2,4-dichlorophenoxy)-N-(5-((2-((5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2782032
CAS No.: 389072-51-9
M. Wt: 598.45
InChI Key: QTOFEBZUBZPQSX-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(5-((2-((5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H13Cl2N7O5S3 and its molecular weight is 598.45. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

  • Thiadiazole derivatives, including those related to the specified compound, have been investigated for their corrosion inhibition properties. For example, certain 1,3,4-thiadiazoles were found effective as corrosion inhibitors for mild steel in acidic environments, demonstrating potential industrial applications (Bentiss et al., 2007).

Quantum Chemical Studies

  • Quantum chemical and molecular dynamics simulations have been used to predict the corrosion inhibition performances of thiadiazole derivatives. These studies help in understanding the interaction between these compounds and metal surfaces (Kaya et al., 2016).

Synthesis and Reactivity

  • Research into the synthesis and reactivity of related thiadiazole compounds has been conducted. These studies provide insights into the chemical behavior and potential applications of these compounds in various fields (Androsov, 2008).

Antiviral Applications

  • Some thiadiazole derivatives have shown promising results as inhibitors of HIV-1 replication, highlighting their potential in antiviral drug development (Zhan et al., 2008).

Antioxidant and Antitumor Properties

  • N-substituted-2-amino-1,3,4-thiadiazoles have been synthesized and evaluated for their antioxidant and antitumor activities. These compounds have shown promising results in cytotoxicity and antioxidant tests, suggesting their potential in medical applications (Hamama et al., 2013).

Antibacterial and Antifungal Agents

  • Thiazolidinone derivatives based on the thiadiazole moiety have been synthesized and evaluated for their antibacterial and antifungal activities. These studies contribute to the search for new antimicrobial agents (Kumar et al., 2012).

Structural Analysis

  • The structures of certain acetamides containing the thiadiazole unit have been analyzed, providing insights into the molecular arrangement and potential intermolecular interactions of these compounds (Boechat et al., 2011).

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-[2-[[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N7O5S3/c21-11-4-5-14(13(22)7-11)34-8-15(30)23-19-27-28-20(37-19)35-9-16(31)24-18-26-25-17(36-18)10-2-1-3-12(6-10)29(32)33/h1-7H,8-9H2,(H,23,27,30)(H,24,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOFEBZUBZPQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)CSC3=NN=C(S3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N7O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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